molecular formula C11H15NO3 B12103703 N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide

N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B12103703
M. Wt: 209.24 g/mol
InChI Key: OSJFSDYUAXAPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide (CAS: 58952-80-0) is a chiral acetamide derivative featuring a 3-hydroxyphenyl group and a hydroxyethyl side chain substituted with a methyl group. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol) . This compound is structurally related to phenylephrine derivatives, as evidenced by its role as a degradation product or impurity in pharmaceuticals such as phenylephrine hydrochloride . Its stereochemistry (R-configuration at the hydroxyethyl group) is critical for biological activity and regulatory compliance .

Properties

IUPAC Name

N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJFSDYUAXAPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Ortho-Acetaminophenol (B)

Ortho-aminophenol (A) undergoes acetylation using acetic anhydride under ice-cooled conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride. A molar ratio of 1:1–1.5 (A:acetic anhydride) ensures complete conversion, with ethyl acetate as the solvent. Post-reaction purification involves sequential washing with water, ethyl acetate extraction, and drying over anhydrous magnesium sulfate, yielding ortho-acetaminophenol (B) with minimal byproducts.

Step 2: Methoxylation to N-(2-Methoxyphenyl)Acetamide (C)

Compound B is methoxylated using dimethyl carbonate (DMC) in the presence of cesium carbonate as a phase-transfer catalyst. The reaction occurs under reflux (95–110°C) for 3–5 hours, facilitating nucleophilic aromatic substitution. DMC acts as both a solvent and methylating agent, replacing the hydroxyl group with a methoxy group. The product, N-(2-methoxyphenyl)acetamide (C), is isolated via solvent evaporation and recrystallization.

Step 3: Bromination to N-(5-Bromo-2-Methoxyphenyl)Acetamide (D)

Bromination at the 5-position of the aromatic ring is achieved using N-bromosuccinimide (NBS) in dichloromethane under nitrogen atmosphere. The reaction proceeds via electrophilic aromatic substitution, with NBS generating bromonium ions in situ. Ice bath conditions (0–5°C) minimize side reactions, and the product (D) is purified using potassium carbonate solution and magnesium sulfate drying.

Step 4: Acetylation to N-(5-Bromo-3-Acetyl-2-Hydroxyphenyl)Acetamide (E)

AlCl₃-catalyzed Friedel-Crafts acetylation introduces an acetyl group at the 3-position of compound D. Chloroacetyl chloride is added dropwise to a mixture of D and AlCl₃ in dichloromethane at 25°C. The reaction is quenched with ice water, and the product (E) is extracted using methylene chloride, yielding 78.8% after purification.

Step 5: Hydrogenation to this compound (F)

Catalytic hydrogenation with Pd/C (5% w/w) in ethanol reduces the acetyl group to a hydroxyl group while removing the bromine atom. Hydrogen gas is bubbled through the reaction mixture at 50–75°C for 3–6 hours, with triethylamine or sodium bicarbonate as acid scavengers. The final product is recrystallized from ethyl acetate-toluene mixtures, achieving 85% yield and 99.8% HPLC purity.

Optimization of Critical Reaction Parameters

Temperature and Catalytic Efficiency

Hydrogenation (Step 5) is highly temperature-sensitive. At 55°C, the reaction achieves 72% yield with sodium bicarbonate, whereas triethylamine at 75°C elevates yield to 85%. Excessive temperatures (>80°C) promote decomposition, necessitating precise thermal control.

Solvent Selection and Molar Ratios

  • Step 1 : Ethyl acetate ensures solubility of ortho-aminophenol and acetic anhydride, with a 2 mL solvent per mM substrate ratio.

  • Step 5 : Ethanol optimizes Pd/C activity, while a 1:5–1:10 substrate-to-solvent ratio prevents precipitation.

Purification and Characterization

Recrystallization Techniques

Final product purity (>99.8%) is achieved via recrystallization from ethyl acetate-toluene (3:1 v/v). Slow cooling to 17°C induces crystallization, followed by filtration and washing with cold water.

Chromatographic Analysis

Table 1: Summary of Synthetic Steps and Yields

StepReactionReagents/ConditionsYield (%)
1AcetylationAcetic anhydride, ethyl acetate, 0°C92
2MethoxylationDMC, Cs₂CO₃, 95–110°C88
3BrominationNBS, CH₂Cl₂, 0°C82
4Friedel-Crafts AcetylationClCH₂COCl, AlCl₃, 25°C78.8
5HydrogenationPd/C, H₂, 55–75°C85

Table 2: Effect of Acid Scavengers on Step 5 Yield

ScavengerTemperature (°C)Yield (%)
Triethylamine7585
Sodium Bicarbonate5572

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide and Analogs
Compound Name Molecular Formula Substituents on Phenyl Ring Side Chain Features Key Applications/Notes Reference
Target Compound C₁₁H₁₅NO₃ 3-hydroxy N-methyl, 2-hydroxyethyl (R-config) Pharmaceutical impurity/degradation product
N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide C₁₁H₁₅NO₄ 3,4-dihydroxy N-methyl, ethyl Enhanced solubility due to dihydroxy groups
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide C₁₁H₁₅NO₄ 3-hydroxy Additional 2-hydroxyacetamide group Pharmacopeial reference standard
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 3-methyl Chloro, acetamide Agrochemical precursor; anti conformation in crystal structure
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride C₁₁H₁₃ClN₂O 3-ethynyl Methylamino, hydrochloride salt Potential CNS-targeting ligand
Key Observations :
  • Hydroxy vs. Chloro Substitution : The target compound’s 3-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity compared to chloro-substituted analogs (e.g., 2-Chloro-N-(3-methylphenyl)acetamide) . This impacts solubility and metabolic stability.
  • Dihydroxy Derivatives : N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide has higher aqueous solubility due to additional hydroxylation, which may improve bioavailability in drug formulations.
  • Stereochemical Considerations : The R-configuration in the target compound and its hydroxyacetamide analog (CAS: 2380769-62-8) is critical for regulatory compliance, as incorrect stereochemistry can render pharmaceutical impurities unacceptable.

Pharmacological and Regulatory Relevance

The target compound is closely associated with phenylephrine, a α₁-adrenergic receptor agonist. It is identified as Phenylephrine Related Compound F in pharmacopeial standards, highlighting its role in quality control . In contrast, analogs like N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride are designed for central nervous system (CNS) applications, reflecting divergent biological targets.

Table 2: Pharmacological and Regulatory Profiles
Compound Pharmacological Role Regulatory Status Reference
Target Compound Degradation product of phenylephrine USP reference standard; strict impurity limits
2-Hydroxy-N-[(2R)-...acetamide Synthetic impurity Certified Reference Material (CRM) for QC
N-(3,4-Dihydroxyphenethyl)-N-methylacetamide Not specified; potential antioxidant Research compound
2-Chloro-N-(3-methylphenyl)acetamide Pesticide intermediate Industrial use

Physical and Chemical Properties

  • Solubility : The target compound’s hydroxyl groups confer moderate water solubility, whereas chloro-substituted analogs (e.g., 2-Chloro-N-(3-methylphenyl)acetamide ) are more lipophilic.
  • Stability : As a degradation product, the target compound is sensitive to oxidative and hydrolytic conditions, necessitating storage in tight containers at controlled temperatures .

Biological Activity

N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide, also known as 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Characteristics:

PropertyValue
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
IUPAC Name 2-hydroxy-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
CAS Number 2380769-62-8

The compound features hydroxyl groups and an acetamide functional group, which are crucial for its biological activity. The presence of these functional groups allows for various chemical reactions and interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Hydroxyphenyl Intermediate: Reaction of a phenolic derivative with appropriate reagents to introduce hydroxy groups.
  • Alkylation: The intermediate undergoes alkylation to introduce the ethyl group.
  • Amidation: Final reaction with methylamine to yield the desired acetamide compound.

This multi-step synthesis highlights the compound's complex structure and the careful manipulation required to achieve it.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding: The compound can bind to adrenergic receptors, influencing cardiovascular functions similar to known vasoconstrictors like phenylephrine.
  • Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.
  • Gene Expression Influence: The compound can alter gene expression related to cellular processes such as inflammation and oxidative stress.

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant properties. This is significant as antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cardiovascular conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cardiotonic Activity:
    • A study evaluated its potential as a cardiotonic agent, showing promising results in modulating heart function through adrenergic pathways.
  • Inflammatory Response:
    • Research indicated that compounds with similar structures could influence inflammatory markers in vitro, suggesting a role for this compound in treating inflammatory diseases .
  • Pharmaceutical Applications:
    • The compound is being investigated for its therapeutic potential in formulations targeting cardiovascular diseases due to its structural similarity to established adrenergic agents.

Comparative Analysis

The uniqueness of this compound compared to similar compounds lies in its dual hydroxyl functionality combined with an acetamide group. This combination enhances its solubility and bioavailability, potentially leading to distinct pharmacological profiles.

Compound NameCAS NumberKey Characteristics
N-Acetylphenylephrine58952-80-0Known vasoconstrictor
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine1094089-46-9Potential neuroprotective effects
Phenylephrine59-42-7Widely used adrenergic agonist

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide, considering its structural complexity?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including amide bond formation and hydroxyl group protection. For structurally similar acetamides, methods such as coupling 3-hydroxyphenylglycidol derivatives with methylacetamide precursors in the presence of a base (e.g., triethylamine) have been employed. Purification via column chromatography or preparative HPLC is critical to isolate the product from byproducts . Intermediate characterization using thin-layer chromatography (TLC) and spectroscopic validation (e.g., 1^1H NMR) ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H and 13^13C NMR identify substituent positions and stereochemistry. Infrared (IR) spectroscopy verifies functional groups like hydroxyl (-OH) and amide (C=O) bonds. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients .

Q. What strategies mitigate interference from the compound's phenolic hydroxyl groups during analytical quantification?

  • Methodological Answer : Phenolic hydroxyl groups can cause peak broadening in NMR or interact with metal ions in LC-MS. Derivatization (e.g., silylation) or pH adjustment (using ammonium acetate buffers) minimizes these effects. For UV-Vis quantification, masking agents like borate buffers prevent unwanted hydrogen bonding .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound in target biological systems?

  • Methodological Answer : SAR studies require synthesizing analogs with modifications to the hydroxyphenyl, hydroxyethyl, or methylacetamide moieties. For example, replacing the 3-hydroxyphenyl group with a 4-hydroxyphenyl variant or altering the N-methyl group to ethyl. Biological assays (e.g., enzyme inhibition or receptor-binding assays) quantify activity differences. Data normalization to logP and polar surface area helps correlate structural changes with bioavailability .

Q. What methodologies are critical for resolving contradictions in pharmacokinetic data across different experimental models?

  • Methodological Answer : Discrepancies between in vitro and in vivo pharmacokinetics often arise from solubility or metabolic stability issues. Parallel experiments using:

  • In vitro : Hepatic microsome assays to assess CYP450-mediated metabolism.
  • In vivo : Radiolabeled compound tracking in rodent models.
    Adjusting formulation (e.g., PEGylation) or co-administering cytochrome inhibitors (e.g., ketoconazole) can reconcile data .

Q. How to evaluate the compound's potential off-target effects using high-throughput screening platforms?

  • Methodological Answer : Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Transcriptomic analysis (RNA-seq) of treated cell lines identifies unintended pathway activation. Dose-response curves (IC50_{50} values) across 100+ targets quantify specificity thresholds. Machine learning models (e.g., DeepChem) predict off-target interactions based on structural fingerprints .

Q. What advanced NMR techniques elucidate dynamic molecular interactions in solution-state studies?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) map intramolecular interactions between the hydroxyphenyl and acetamide groups. Variable-temperature NMR (VT-NMR) assesses conformational flexibility, while diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radius in solution .

Q. How to optimize lead derivatives of this compound for improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Strategies include:

  • Computational : Predict BBB permeability via QSAR models using descriptors like molecular weight (<450 Da) and hydrogen bond count (<8).
  • Synthetic : Introduce prodrug moieties (e.g., esterification of hydroxyl groups) to enhance lipophilicity.
  • Experimental : In situ perfusion models in rodents quantify brain-to-plasma ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.